molecular formula C15H24O2 B1669341 Curcumol CAS No. 4871-97-0

Curcumol

Numéro de catalogue: B1669341
Numéro CAS: 4871-97-0
Poids moléculaire: 236.35 g/mol
Clé InChI: QRMPRVXWPCLVNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le curcumol peut être synthétisé par diverses méthodes, notamment l'extraction de l'huile essentielle de rhizome de Curcuma longa. Une méthode implique l'encapsulation du this compound dans des liposomes galactosylés pour améliorer son efficacité de ciblage du foie . La méthode d'émulsification en deux étapes a été optimisée à cette fin, améliorant l'efficacité d'encapsulation, le diamètre des particules et la stabilité .

Méthodes de production industrielle : La production industrielle de this compound implique l'extraction des rhizomes de Curcuma longa, suivie de processus de purification pour isoler le composé. L'optimisation des méthodes de préparation, de la prescription et des paramètres du processus est cruciale pour obtenir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le curcumol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il est métabolisé par le foie, où il subit un métabolisme de phase I et de phase II, se transformant en métabolites plus polaires par des processus d'oxydation et de réduction .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir des taux de réaction et des rendements en produits optimaux .

Principaux produits formés : Les principaux produits formés à partir des réactions du this compound comprennent ses métabolites, tels que le curcumenol et le curzerène, qui présentent des activités biologiques améliorées par rapport au composé parent .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . Certaines de ses applications notables comprennent :

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Il inhibe l'expression du récepteur du facteur de croissance analogue à l'insuline-1 (IGF-1R) et augmente la phosphorylation de la protéine kinase activée en aval des mitogènes p38 (MAPK), ce qui conduit à une réaction en cascade qui inhibe la voie de survie CREB . Cela déclenche des voies de signalisation de l'apoptose, notamment Bax/Bcl-2 et la poly(ADP-ribose) polymérase 1 (PARP-1), entraînant la mort cellulaire .

Applications De Recherche Scientifique

Antitumor Activity

Curcumol has demonstrated significant antitumor effects across various cancer types through multiple mechanisms:

  • Non-Small Cell Lung Cancer (NSCLC) : this compound inhibits cell proliferation, migration, and invasion in NSCLC cells. It modulates the expression of SP1 and miR-125b-5p, leading to decreased VEGFA expression, which is crucial for angiogenesis . In vitro studies showed that this compound treatment induced cell cycle arrest in the G0/G1 phase by inactivating the Akt/GSK3β/cyclin D1 pathway .
  • Liver Cancer : In HepG2 liver cancer cells, this compound increased apoptosis and decreased proliferation by regulating the DJ-1/PTEN/PI3K/AKT signaling pathway. Higher concentrations of this compound significantly enhanced apoptosis levels .
  • Prostate Cancer : this compound regulates the PDK1/AKT/mTOR signaling pathway via miR-9, inhibiting the malignant progression of prostate cancer. This regulation was confirmed through both in vitro and in vivo experiments, demonstrating a reduction in tumor size following this compound treatment .
  • Melanoma : this compound also attenuates melanoma development by promoting miR-152-3p expression and suppressing key signaling pathways such as ERK/NF-κB and c-MET/PI3K/AKT .

Neuroprotective Effects

This compound exhibits neuroprotective properties, particularly following cerebral ischemia:

  • In a study involving mice subjected to middle cerebral artery occlusion (MCAO), this compound administration reduced infarct volume and neuronal damage while improving motor function recovery. It modulated inflammatory responses by decreasing pro-inflammatory gene expression and increasing anti-inflammatory markers in microglia .

Comprehensive Data Table

Cancer Type Mechanism of Action Key Findings Reference
Non-Small Cell LungInhibition of SP1/miR-125b-5p; downregulation of VEGFAReduced cell proliferation and migration
LiverRegulation of DJ-1/PTEN/PI3K/AKT pathwaysIncreased apoptosis; decreased proliferation
ProstateRegulation via miR-9 affecting PDK1/AKT/mTOR pathwaysTumor size reduction; inhibited malignancy
MelanomaSuppression of ERK/NF-κB; promotion of miR-152-3pAttenuated tumor development
NeuroprotectionModulation of inflammatory responses post-cerebral ischemiaImproved motor function; reduced neuronal damage

Case Studies

  • Non-Small Cell Lung Cancer : A study showed that this compound effectively inhibited NSCLC cell lines' growth through specific molecular pathways, suggesting its potential as an adjunct therapy for lung cancer patients .
  • Liver Cancer Treatment : Research indicated that this compound not only reduced cell viability but also enhanced apoptosis in HepG2 cells, highlighting its promise as a therapeutic agent against liver cancer .
  • Cerebral Ischemia Recovery : In animal models, this compound significantly improved recovery metrics post-stroke, indicating its potential role in neurorehabilitation strategies .

Comparaison Avec Des Composés Similaires

Activité Biologique

Curcumol, a bioactive compound derived from the roots of various plants, particularly from the Curcuma species, has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its anticancer properties, neuroprotective effects, anti-inflammatory actions, and its potential in treating various diseases.

1. Anticancer Properties

This compound exhibits potent anticancer activity across multiple cancer types. Research indicates that it can inhibit the growth of various cancer cells, including gastric adenocarcinoma, melanoma, hepatic cancer, and glioma. The mechanisms underlying these effects are multifaceted:

  • Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in cancer cells at the G0/G1 phase by modulating the expression of cyclins and cyclin-dependent kinases (CDKs). For instance, in HepG2 cells, this compound treatment led to increased levels of p21 and p27 while reducing CDK2 and cyclin A1 levels .
  • Induction of Apoptosis : this compound promotes apoptosis through various pathways. It enhances the expression of pro-apoptotic proteins while inhibiting anti-apoptotic proteins. This is achieved via the regulation of the p53 pathway and the modulation of NF-κB signaling .
  • Inhibition of Metastasis : Studies demonstrate that this compound can decrease the invasive capacity of cancer cells by downregulating matrix metalloproteinase-9 (MMP-9) and suppressing Akt and JNK1/2-dependent NF-κB activity .

Table 1: Summary of Anticancer Effects of this compound

Cancer TypeMechanism of ActionKey Findings
Gastric AdenocarcinomaCell cycle arrest at G0/G1 phaseInhibition of CDKs and cyclins
MelanomaApoptosis induction via ERK/NF-κB signalingReduced tumor volume in xenograft models
GliomaSuppression of FOXD2-As1-mediated EZH2 activationDecreased cell proliferation and metastasis

2. Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly following cerebral ischemia. A study involving middle cerebral artery occlusion (MCAO) mice demonstrated that this compound treatment significantly reduced infarct volume and improved motor function recovery post-stroke.

  • Microglial Polarization : this compound skews microglial polarization towards an anti-inflammatory phenotype, thereby reducing neuronal damage and inflammation .
  • Cytokine Modulation : this compound treatment resulted in decreased levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) while increasing anti-inflammatory markers in brain tissues .

Table 2: Neuroprotective Effects of this compound

ParameterVehicle GroupThis compound Treatment
Infarct VolumeHighSignificantly reduced
Motor Function RecoveryImpairedImproved
Pro-inflammatory CytokinesElevatedDecreased

3. Anti-inflammatory Activity

This compound's anti-inflammatory properties have been attributed to its ability to modulate various signaling pathways:

  • NF-κB Pathway Inhibition : By inhibiting NF-κB activity, this compound reduces the expression of pro-inflammatory genes, contributing to its therapeutic effects in inflammatory diseases .
  • Cytokine Regulation : this compound has been found to decrease mRNA expression levels of pro-inflammatory cytokines while enhancing those related to anti-inflammatory responses .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to assess Curcumol's anti-proliferative effects in cancer research?

Methodological Guidance: Utilize cell lines (e.g., prostate cancer PC3, melanoma B16) for in vitro assays such as CCK-8 for viability, EdU staining for proliferation, and Transwell for migration . For in vivo validation, employ xenograft models (e.g., LoVo colorectal cancer in nude mice) with tumor volume/weight metrics and metastasis assays (e.g., tail vein injection models) . Ensure dose-dependent designs (e.g., 50–100 μM in vitro; 80–200 mg/kg in vivo) to establish efficacy thresholds.

Q. Which signaling pathways are primarily targeted by this compound in oncology studies?

Key Pathways: Focus on PI3K/AKT (modulated via miR-152-3p in melanoma), PDK1/AKT/mTOR (prostate cancer), and TGF-β/Smad (liver fibrosis) . Validate pathway inhibition using Western blotting for phosphorylated proteins (e.g., p-AKT, p-mTOR) and RT-qPCR for miRNA expression . Note that cross-talk between pathways (e.g., IGF-1R/PI3K/AKT in nasopharyngeal carcinoma) may require dual inhibition strategies .

Q. How should researchers design this compound derivatives to enhance anticancer activity?

Structural Insights: Modify position C-8 (free hydroxyl group critical) and C-14 (electron-withdrawing groups boost activity). Derivatives like 14-hydroxy this compound show 2.5x higher potency against lung and gastric cancers compared to native this compound . Use SAR studies to test synthetic analogs in cell-based reporter assays (e.g., HIF-1 inhibition) .

Advanced Research Questions

Q. How can conflicting data on this compound’s pro-angiogenic vs. anti-angiogenic effects be resolved?

Contextual Analysis: this compound upregulates VEGF/VEGFR in endothelial cells but inhibits MMP-9 in cancer metastasis . Design tissue-specific models: Use HUVECs for angiogenesis assays (Matrigel tube formation) and cancer xenografts (e.g., MDA-MB-231) to assess MMP-9 suppression. Dose and exposure time (acute vs. chronic) critically influence outcomes .

Q. What strategies address this compound’s poor bioavailability in preclinical models?

Pharmacokinetic Solutions: Employ nanoformulations (e.g., liposomes) or combinatorial delivery with absorption enhancers (e.g., piperine). Monitor plasma concentrations via HPLC-MS/MS . Note that oral administration in mice (200 mg/kg) achieves tumor suppression but requires hepatic metabolism studies to mitigate first-pass effects .

Q. How can network pharmacology elucidate this compound’s multitarget mechanisms in complex diseases like atherosclerosis?

Integrated Workflow: Use databases (TCMSP, CTD) to identify targets (e.g., IL-6, JAK2/STAT3). Validate via molecular docking (AutoDock Vina) and pathway enrichment (KEGG). In vitro, confirm foam cell inhibition in macrophages using oxLDL uptake assays and cytokine profiling (ELISA) .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response in heterogeneous cell populations?

Analytical Framework: Apply nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50. For migration/metastasis data, use ANOVA with Tukey’s post hoc test to compare multiple doses . Address outliers in apoptosis assays (Annexin V/PI flow cytometry) with robust statistical packages (SPSS, R) .

Q. How do researchers reconcile this compound’s dual role in cell cycle arrest (G0/G1 vs. G2/M phase) across cancer types?

Mechanistic Resolution: Context-dependent effects arise from cell-specific cyclin regulation. In lung cancer (A549), this compound + celecoxib induces G0/G1 arrest via p65/NF-κB suppression, while in choriocarcinoma (JEG-3), G2/M arrest occurs via DNMT/HDAC inhibition . Perform synchronized cell cycle assays (serum starvation) and monitor cyclin B/E levels .

Q. Methodological Pitfalls & Solutions

  • Contradictory Pathway Activation : For studies showing AKT inhibition vs. activation, validate using isoform-specific antibodies (e.g., AKT1 vs. AKT2) and CRISPR knockout models .
  • Resistance Mechanisms : Profile miR-9 and PDK1 in prostate cancer cells after long-term this compound exposure. Use siRNA knockdown to confirm pathway dependencies .
  • Bioavailability Variability : Cross-validate pharmacokinetic data across species (mice, rats) and administration routes (oral, IP) .

Propriétés

IUPAC Name

2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h9,11-13,16H,3,5-8H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMPRVXWPCLVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC(C(O3)(CC2=C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Curcumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4871-97-0
Record name Curcumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

141 - 142 °C
Record name Curcumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.